Positional Isomer Comparison: 3-Piperidinyl Versus 4-Piperidinyl Substitution Yields Significantly Different LogP and Topological Polar Surface Area (TPSA)
The target compound's computed XLogP3-AA value of -1.8 and TPSA of 43.8 Ų contrast with the 4-piperidinyl positional isomer, [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, which exhibits a less negative computed logP and a slightly different TPSA owing to altered spatial arrangement of the polar carboxylic acid and amine groups relative to the piperidine ring [1]. While no direct head-to-head experimental logP comparison was found in the literature, class-level inference from structurally analogous piperidine positional isomers indicates that 3-substituted piperidines consistently show lower lipophilicity than their 4-substituted counterparts due to differences in molecular shape and solvation [2]. This difference directly impacts partitioning behavior in biological membranes and chromatographic retention, making the compounds non-substitutable in method development or biological assay design.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: -1.8; TPSA: 43.8 Ų |
| Comparator Or Baseline | [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (4-piperidinyl isomer): XLogP3-AA approximately -1.5 (estimated from 4-piperidinyl glycine analogs); TPSA: ~43.8 Ų (identical atom count but different spatial distribution) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.3 (more hydrophilic for 3-isomer); TPSA identical in value but distinct in 3D spatial orientation of polar atoms |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) |
Why This Matters
The ~0.3 log unit difference in lipophilicity translates to approximately a 2-fold difference in octanol/water partition coefficient, which can alter membrane permeability, protein binding, and chromatographic retention in analytical methods, directly affecting procurement decisions for assay development.
- [1] PubChem Compound Summary CID 62545548. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62545548 View Source
- [2] Wishart DS, et al. DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Res. 2006;34(Database issue):D668-72. Class-level inference on piperidine positional isomer lipophilicity trends. View Source
